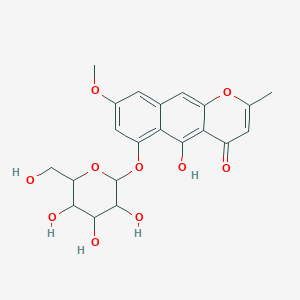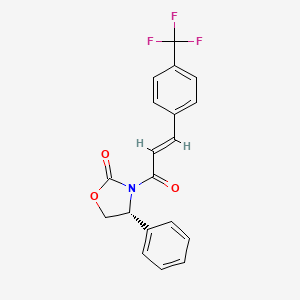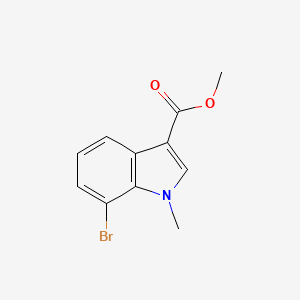
4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol, with the chemical formula C13H9BrN4O2S, is a compound of interest due to its unique structure and potential applications. It falls within the category of organic compounds and contains a phenol group substituted with a bromine atom and an isopropylpiperazine moiety.
Preparation Methods
Synthetic Routes:
-
Synthesis from Phenol:
- The compound can be synthesized by reacting phenol with 4-bromobenzoyl chloride in the presence of a base (such as pyridine or triethylamine).
- The reaction proceeds via nucleophilic aromatic substitution (SNAr) to replace the hydrogen atom on the phenol ring with the 4-bromobenzoyl group.
-
Industrial Production:
- Industrial-scale production methods may involve modifications of the above synthetic route or alternative approaches.
- Detailed reaction conditions and scale-up processes are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactivity:
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Substitution: The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution (SNAr) or halogen exchange.
Reduction: Reduction of the nitro group (if present) can yield an amino group.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) or bromine in an organic solvent.
Nitration: Nitric acid and sulfuric acid mixture.
Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon).
Major Products:
- The major products depend on the specific reactions performed. Potential products include substituted phenols, brominated derivatives, and reduced forms.
Scientific Research Applications
4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for therapeutic properties (e.g., antimicrobial, antiviral, or anticancer effects).
Industry: May serve as an intermediate in pharmaceutical or agrochemical synthesis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific interactions with biological targets (e.g., enzymes, receptors).
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C14H21BrN2O |
|---|---|
Molecular Weight |
313.23 g/mol |
IUPAC Name |
4-bromo-3-[(4-propan-2-ylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C14H21BrN2O/c1-11(2)17-7-5-16(6-8-17)10-12-9-13(18)3-4-14(12)15/h3-4,9,11,18H,5-8,10H2,1-2H3 |
InChI Key |
YFHWVBMGCTUQAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide](/img/structure/B12093210.png)






![Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate](/img/structure/B12093257.png)

![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)



